N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Description
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is a bicyclic compound featuring a fused 3-oxa (oxygen) and 9-aza (nitrogen) ring system. The structure includes a 4-fluorophenyl substituent attached to the amine group at position 7 of the bicyclo[3.3.1]nonane scaffold. The oxygen and nitrogen atoms within the ring system may contribute to hydrogen bonding and solubility, while the fluorophenyl group could influence lipophilicity and metabolic stability.
Structural determination of such bicyclic systems often employs crystallographic tools like SHELX for refinement and ORTEP for visualization.
Properties
CAS No. |
921208-38-0 |
|---|---|
Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
InChI |
InChI=1S/C13H17FN2O/c14-9-1-3-10(4-2-9)15-11-5-12-7-17-8-13(6-11)16-12/h1-4,11-13,15-16H,5-8H2 |
InChI Key |
IGXVJXJYQHXPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine typically involves the construction of the bicyclic nonane ring system followed by the introduction of the fluorophenyl group. One common method involves the reaction of a suitable bicyclic precursor with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic nonane ring system provides structural stability and influences the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its bicyclo[3.3.1]nonane core and halogenated aromatic substitution. Below is a comparative analysis with key analogs:
Key Findings:
Impact of Halogen Substitution: The fluorophenyl group in the target compound is structurally analogous to halogenated maleimides (e.g., N-(4-iodophenyl)maleimide, IC50 = 4.34 μM). However, the bicyclic core may confer distinct steric and electronic effects compared to planar maleimides.
Role of Heteroatoms in the Bicyclic Core: The 3-oxa-9-aza configuration introduces polarity, contrasting with analogs like 3-azabicyclo[3.3.1]nonane derivatives (e.g., 3-Benzoyl-9-oxo-3-azabicyclo[...]carboxylic acid). The oxygen atom may enhance solubility, while the amine at position 7 provides a site for functionalization or protonation at physiological pH.
However, the bicyclic system’s three-dimensionality may improve membrane permeability or resistance to metabolic degradation compared to flat heterocycles.
Ring Puckering and Conformational Stability: The bicyclo[3.3.1]nonane system exhibits distinct puckering dynamics compared to monocyclic or smaller bicyclic systems. Cremer and Pople’s puckering coordinates could quantify strain in this scaffold relative to, e.g., bicyclo[2.2.1]heptane derivatives, which are more strained and less synthetically accessible.
Biological Activity
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, also known as a derivative of the bicyclic amine class, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which contributes to its interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and it features a 3-oxa-9-azabicyclo[3.3.1]nonane core with a 4-fluorophenyl substituent. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇FN₂O |
| Molecular Weight | 232.29 g/mol |
| LogP | 2.01530 |
| PSA | 38.49 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting on targets related to pain modulation and cognitive functions.
Antinociceptive Activity
Studies have shown that compounds structurally similar to this compound exhibit significant antinociceptive effects in various pain models. For instance, a study demonstrated that related bicyclic amines displayed antihyperalgesic activity in neuropathic pain models, suggesting potential therapeutic applications in pain management .
Case Studies and Research Findings
- Antihyperalgesic Activity : In a comparative study involving various bicyclic derivatives, this compound showed notable efficacy in reducing pain responses in animal models, outperforming some conventional analgesics .
- Cognitive Enhancement : A separate investigation into compounds with similar structures indicated potential for reversing memory deficits induced by scopolamine, suggesting that this compound could be explored for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
